Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, along with a fluorophenyl group and a benzoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cancer, inflammation, microbial infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s potential bioavailability and pharmacokinetic behavior.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Biochemical Analysis
Biochemical Properties
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate, like other triazolothiadiazines, is capable of making specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile
Cellular Effects
Related triazolothiadiazines have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazolothiadiazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-fluorophenylhydrazine with a suitable pyridazine derivative under acidic conditions to form the triazolopyridazine ring system. The resulting intermediate is then subjected to thiolation using a thiolating agent such as thiourea to introduce the thioacetamido group. Finally, the benzoate ester is introduced through esterification with methyl 4-aminobenzoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: The compound is explored for its potential use in the development of new drugs and as a chemical intermediate in the synthesis of other bioactive molecules.
Comparison with Similar Compounds
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar pharmacological activities.
Triazolopyrazines: These compounds have a triazole ring fused to a pyrazine ring and are studied for their anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features, such as the combination of the triazolopyridazine core with the fluorophenyl and benzoate ester groups, which may contribute to its distinct biological activities.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-21(29)14-4-8-16(9-5-14)23-18(28)12-31-19-11-10-17-24-25-20(27(17)26-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUVKNCUYSLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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